4,4-Difluorobutan-1-amine
Overview
Description
4,4-Difluorobutan-1-amine is an organic compound with the molecular formula C₄H₉F₂N. It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butane chain, with an amine group (-NH₂) at the first carbon.
Mechanism of Action
Mode of Action
The mode of action of 4,4-Difluorobutan-1-amine is currently unknown. As a general rule, drugs interact with their targets, often cellular receptors, to produce a biological effect . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects for future research.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-difluorobutanal with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the fluorination of butan-1-amine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanal, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,4-Difluorobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
4-Fluorobutan-1-amine: Contains a single fluorine atom and exhibits different reactivity and properties.
4,4-Dichlorobutan-1-amine: Contains chlorine atoms instead of fluorine, leading to distinct chemical behavior.
Butan-1-amine: Lacks halogen atoms, resulting in different physical and chemical properties
Uniqueness: 4,4-Difluorobutan-1-amine is unique due to the presence of two fluorine atoms, which impart specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Properties
IUPAC Name |
4,4-difluorobutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c5-4(6)2-1-3-7/h4H,1-3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOFAQFBIQBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318819 | |
Record name | 4,4-Difluoro-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813412-40-7 | |
Record name | 4,4-Difluoro-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=813412-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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